1-(4-chlorophenyl)-1H-pyrazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMACUIRWXDBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl 1h Pyrazol 4 Ol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis
Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.
For 1-(4-chlorophenyl)-1H-pyrazol-4-ol, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the 4-chlorophenyl ring, and the hydroxyl group. Based on data from analogous compounds, the pyrazole protons H-3 and H-5 would likely appear as singlets in the aromatic region. The protons of the 4-chlorophenyl group will typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-3 | 7.5 - 8.0 | Singlet |
| Pyrazole H-5 | 7.0 - 7.5 | Singlet |
| Phenyl H-2', H-6' | 7.3 - 7.6 | Doublet |
| Phenyl H-3', H-5' | 7.2 - 7.5 | Doublet |
| Hydroxyl OH | Variable | Broad Singlet |
This table presents expected chemical shift ranges based on data from analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.
In the ¹³C-NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) and the 4-chlorophenyl ring carbons (C-1' to C-6') provide valuable structural information. The carbon attached to the hydroxyl group (C-4) will have a characteristic chemical shift. Data from similar pyrazole structures suggest the following approximate chemical shifts. researchgate.net
| Carbon | Expected Chemical Shift (ppm) |
| Pyrazole C-3 | 140 - 145 |
| Pyrazole C-4 | 125 - 130 |
| Pyrazole C-5 | 135 - 140 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-2', C-6' | 120 - 125 |
| Phenyl C-3', C-5' | 128 - 132 |
| Phenyl C-4' | 130 - 135 |
This table presents expected chemical shift ranges based on data from analogous compounds.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Analysis
Nitrogen-15 NMR (¹⁵N-NMR) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques are often required. For pyrazoles, ¹⁵N-NMR can distinguish between the two nitrogen atoms in the ring (N-1 and N-2). researchgate.net
The chemical shifts of the nitrogen atoms in this compound are influenced by the substitution on the ring. The N-1 atom, being directly attached to the electron-withdrawing 4-chlorophenyl group, is expected to have a different chemical shift compared to the N-2 atom. Studies on N-arylpyrazoles have shown that the chemical shifts for the two nitrogen atoms can vary significantly. researchgate.netresearchgate.net For N-phenylpyrazole, the N-1 signal is typically found further downfield than the N-2 signal.
| Nitrogen | Expected Chemical Shift (ppm, relative to NH₃) |
| Pyrazole N-1 | -150 to -170 |
| Pyrazole N-2 | -110 to -130 |
This table presents expected chemical shift ranges based on data from analogous compounds and general trends for N-arylpyrazoles.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, H2BC, SINEPT, 1,1-ADEQUATE)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY would show correlations between the coupled protons on the 4-chlorophenyl ring (H-2'/H-3' and H-5'/H-6'). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is a highly sensitive method for assigning carbon signals based on their attached protons. For the target molecule, HSQC would show cross-peaks between H-3 and C-3, H-5 and C-5, and the corresponding protons and carbons of the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For instance, HMBC would show correlations from the pyrazole protons (H-3 and H-5) to the carbons of the phenyl ring, and vice versa, confirming the connectivity between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry.
H2BC (Heteronuclear 2-Bond Correlation): This is a specialized technique that selectively shows correlations between protons and carbons that are two bonds apart.
SINEPT (Selective Insensitive Nuclei Enhanced by Polarization Transfer): This is a technique used for enhancing the signal of insensitive nuclei like ¹⁵N.
1,1-ADEQUATE: This experiment establishes direct carbon-carbon correlations, providing a definitive map of the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-Cl functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N (pyrazole ring) | Stretching | 1250 - 1350 |
| C-Cl (chlorophenyl) | Stretching | 1000 - 1100 |
This table presents expected absorption ranges based on general FT-IR correlation tables and data from similar compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity Assessment
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used to confirm the molecular weight of a compound and to assess its purity.
For this compound, LC-MS analysis would involve separating the compound from any impurities using a suitable LC column and then detecting the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of this compound is approximately 194.62 g/mol . In the mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 195.63 would be expected. The presence of the chlorine atom would also give rise to a characteristic isotopic pattern, with a smaller peak at [M+2+H]⁺ (approximately one-third the intensity of the [M+H]⁺ peak) due to the natural abundance of the ³⁷Cl isotope. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.
X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid, revealing crucial details about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not prominently available in the reviewed literature, extensive analysis has been performed on its isomers and closely related analogues, offering a comprehensive understanding of the structural characteristics of this class of compounds.
Detailed X-ray diffraction studies on the isomer, 1-(4-chlorophenyl)-1H-pyrazol-3-ol , reveal significant aspects of its solid-state structure. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In this arrangement, the dihedral angle between the planes of the chlorophenyl ring and the pyrazole ring is 11.0 (2)°. nih.gov This slight twist indicates a high degree of conjugation and electron delocalization between the two ring systems. researchgate.net
A defining feature of the crystal packing for 1-(4-chlorophenyl)-1H-pyrazol-3-ol is the formation of inversion dimers. These dimers are linked by pairs of strong O—H⋯N hydrogen bonds, which generate a characteristic R²₂(8) ring motif. nih.gov This robust hydrogen-bonding network is a primary driver for the supramolecular assembly in the crystal lattice.
The analysis of other pyrazole analogues further illuminates the variety of crystal packing motifs. For instance, 4-chloro-1H-pyrazole assembles into a hydrogen-bonded trimeric structure, which is isostructural with its bromo analogue. nih.gov The packing of pyrazole derivatives can be influenced by various substituents, leading to common supramolecular motifs that include dimers, trimers, tetramers, and catemers (chain-like structures). mdpi.com
The crystallographic data for 1-(4-chlorophenyl)-1H-pyrazol-3-ol and a selection of its analogues are summarized in the tables below.
Table 1: Crystallographic Data for 1-(4-chlorophenyl)-1H-pyrazol-3-ol and Related Analogues
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | C₉H₇ClN₂O | Monoclinic | P2₁/c | 9.6461 | 13.833 | 6.5045 | 94.33 | 4 | nih.gov |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | C₁₅H₁₁ClN₂O | Monoclinic | P2₁/c | 11.2593 | 12.1848 | 9.5498 | 103.053 | 4 | researchgate.net |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | Monoclinic | P2₁/c | 16.0429 | 4.8585 | 16.7960 | 96.581 | 4 | nih.gov |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | - | - | - | - | - | nih.gov |
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 1h Pyrazol 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely applied to pyrazole (B372694) derivatives to predict their molecular properties with a good balance of accuracy and computational cost. fao.orgnih.gov
The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). This process is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—form the foundation for all other calculated properties.
For pyrazole derivatives, DFT calculations have been used to determine these parameters. nih.gov For instance, in the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol, X-ray crystallography revealed a dihedral angle of 11.0 (2)° between the chlorophenyl ring and the pyrazole ring. nih.gov Similarly, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23 (8)° and 8.35 (8)°, respectively. researchgate.net These values indicate a high degree of conjugation and electron delocalization. researchgate.net DFT-optimized geometries for similar pyrazoline compounds have shown that calculated bond lengths are often slightly larger than experimental values, a difference attributed to the fact that calculations are performed on an isolated molecule in the gas phase, whereas experimental data is typically from the solid state. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d), 6-311G(d,p)). The B3LYP functional is a hybrid functional that is very popular for calculations on organic molecules. researchgate.net
B3LYP/6-31G(d): This is a commonly used combination that provides a good balance between accuracy and computational efficiency for organic molecules. researchgate.net
B3LYP/6-311G(d,p): This larger basis set, which includes polarization functions on both heavy atoms and hydrogen atoms, generally yields more accurate results, particularly for systems where electron polarization is important. mdpi.comnih.gov
Studies on large sets of organic compounds have shown that increasing the basis set size, for example from 6-31G(d) to 6-31+G(d,p), generally improves the accuracy of calculated properties like heats of formation. researchgate.net For pyrazole derivatives specifically, basis sets like 6-311+G(d,p) have been successfully used to explain experimental results and predict reactivity. fao.orgresearchgate.net The choice of basis set is a critical step, representing a trade-off between desired accuracy and available computational resources. researchgate.net
Electronic Structure and Chemical Reactivity Descriptors
Beyond molecular geometry, DFT is used to explore the electronic characteristics that govern a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The distribution of the HOMO indicates the likely sites for electrophilic attack.
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com The distribution of the LUMO points to the probable sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity patterns. nih.govnih.gov
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
These descriptors help to classify molecules and predict their behavior in chemical reactions. For example, a molecule with high electronegativity and a high electrophilicity index is expected to be a good electrophile. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
Red/Yellow Regions: These indicate negative electrostatic potential, are characterized by an excess of electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions: These indicate positive electrostatic potential, are characterized by a deficiency of electrons, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to electronegative atoms. researchgate.net
For pyrazole derivatives, MEP maps are used to predict sites of intermolecular interactions, such as hydrogen bonding, and to understand the regioselectivity of reactions. nih.govresearchgate.net The map provides a powerful visual confirmation of the reactive sites suggested by FMO analysis and global reactivity descriptors.
Computational Studies of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a fundamental process in molecular photophysics where photoexcitation induces a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is highly dependent on the molecular structure and the surrounding environment.
Detailed computational studies on the electronic properties of molecules structurally related to 1-(4-chlorophenyl)-1H-pyrazol-4-ol provide a framework for understanding its potential ICT characteristics. In this compound, the pyrazol-4-ol moiety can function as an electron donor, while the 4-chlorophenyl group, with its electron-withdrawing chloro-substituent, acts as an electron acceptor.
Theoretical investigations using Density Functional Theory (DFT) on similar heterocyclic structures, such as certain triazole derivatives, have been employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, in a study on a N-(4-chlorophenyl) substituted triazole, DFT calculations revealed that the HOMO is largely localized on the 4-chlorophenyl amide portion, while the LUMO is associated with the aryltriazole group. nih.gov This spatial separation of HOMO and LUMO is a hallmark of molecules with significant ICT character.
Further research into aza-analogues of phthalocyanines has shown that the presence of donor substituents can introduce a competitive relaxation pathway involving an ICT state. rsc.org This ICT process can be incredibly rapid, occurring on a picosecond timescale, and its efficiency is often influenced by solvent polarity. rsc.org Although direct ICT studies on this compound are not extensively documented, these analogous systems suggest that the electronic interplay between the chlorophenyl acceptor and the pyrazole donor core likely imparts ICT characteristics to the molecule, influencing its electronic and photophysical properties.
Molecular Modeling and Dynamics Simulations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique is instrumental in drug discovery for screening potential inhibitors and understanding structure-activity relationships. While specific docking studies for this compound are limited, research on closely related pyrazole derivatives highlights the therapeutic potential of this chemical scaffold. nih.gov
These studies show that pyrazole derivatives can effectively dock into the binding pockets of various protein targets, including protein kinases, which are crucial in cancer and other diseases. nih.gov The interactions are typically stabilized by hydrogen bonds and van der Waals forces. For example, docking simulations of various pyrazole derivatives have identified potential inhibitory activity against several key protein kinases. nih.gov
The table below summarizes findings from docking studies on compounds containing the chlorophenyl-pyrazole motif, demonstrating their interaction with different protein targets.
| Derivative Analyzed | Protein Target | PDB ID | Binding Energy (kJ/mol) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 |
This data, derived from studies on related pyrazole derivatives, illustrates the potential interactions of the core structure. nih.gov
These results underscore that the 1-(4-chlorophenyl)pyrazole framework is a promising scaffold for designing inhibitors that can fit deeply within the binding regions of significant protein targets. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to explore and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can visualize the types and relative importance of different close contacts between molecules.
While the specific crystal structure of this compound is not detailed in the available literature, analysis of a very closely related derivative, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, provides significant insight into the expected intermolecular forces. researchgate.netresearchgate.net
The Hirshfeld surface analysis of this related compound reveals the dominant interactions contributing to the stability of its crystal packing. The surface is generated and color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii. Red spots on the surface indicate particularly close contacts, often corresponding to hydrogen bonds. researchgate.net
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot. These plots allow for the quantitative decomposition of the interactions. For the analyzed derivative, the primary interactions were found to be: researchgate.netresearchgate.net
| Interaction Type | Contribution to Hirshfeld Surface |
| H···H | 42.5% |
| H···C/C···H | 35.0% |
| H···Cl/Cl···H | 12.0% |
Data from a study on a structurally similar pyrazole derivative. researchgate.netresearchgate.net
These findings indicate that the crystal structure is primarily stabilized by a high proportion of hydrogen-hydrogen, carbon-hydrogen, and chlorine-hydrogen contacts. researchgate.netresearchgate.net C–H···O and C–H···π interactions were also identified as contributing to the stabilization of the molecular packing. researchgate.net This type of analysis is crucial for understanding the solid-state properties of the compound and for crystal engineering.
Structure Activity Relationship Sar and Rational Derivatization Strategies for 1 4 Chlorophenyl 1h Pyrazol 4 Ol Analogues
Elucidating the Influence of Substituent Modifications on Biological Activities
The biological profile of 1-(4-chlorophenyl)-1H-pyrazol-4-ol analogues can be significantly altered by introducing or modifying substituents on both the pyrazole (B372694) core and its appended phenyl rings. Research has systematically explored these modifications to map the chemical features essential for activity.
A key area of investigation has been the derivatization of the carboxyl group at the C3 position of the pyrazole ring. For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues were synthesized to explore their potential as antitumor and anti-HCV agents. researchgate.netscilit.com Further modifications of the hydrazide moiety into 1,2,4-triazolin-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles led to compounds with a broad spectrum of antitumor activity. researchgate.net This indicates that the nature of the heterocyclic system derived from the C3-hydrazide is a critical determinant of cytotoxicity.
Another strategy involves creating an amide linkage at the C3-carbonyl position, connecting the pyrazole core to other nitrogenous heterocyles. nih.gov This approach generated compounds with significant growth inhibition and cytostatic effects against various tumor cell lines, highlighting the importance of the substituent attached to the amide nitrogen for antitumor potential. nih.gov
The influence of substituents on the phenyl ring at the N1 position has also been a subject of SAR studies. In a series of N-ethylurea pyrazole derivatives, it was found that substitution at the meta position of the aromatic ring significantly influences trypanocidal activity, with chlorine and fluorine substituents being the most effective. mdpi.com For pyrazole derivatives targeting the cannabinoid CB1 receptor, a quantitative SAR study indicated that substituents in the aminopiperidine region that have a positive charge density would be predicted to possess increased pharmacological activity. nih.gov
The introduction of different aryl groups at various positions on the pyrazole nucleus can also modulate activity. For example, in a series of 1H-pyrazol-5-ol derivatives, the presence of additional aryl groups at position 4 and a nitro substituent at the meta or para position of the 1-phenyl ring demonstrated enhanced antimicrobial potential. academicstrive.com
The following table summarizes the observed influence of various substituent modifications on the biological activities of pyrazole analogues.
| Modification Site | Substituent/Modification | Observed Biological Activity/Influence | Reference |
| Pyrazole C3-Position | Conversion of carboxylic acid to hydrazide, and subsequently to triazolinethiones, thiadiazoles, or oxadiazoles. | Broad-spectrum antitumor activity. | researchgate.net |
| Pyrazole C3-Position | Formation of an amide linker to other nitrogenous heterocycles. | Significant tumor growth inhibition and cytostatic effects. | nih.gov |
| N1-Phenyl Ring | Meta-substitution with fluorine or chlorine. | Enhanced trypanocidal activity in N-ethylurea pyrazole derivatives. | mdpi.com |
| Pyrazole C4-Position | Introduction of additional aryl groups. | Enhanced antimicrobial activity in 1H-pyrazol-5-ol derivatives. | academicstrive.com |
| N1-Phenyl Ring | Introduction of a nitro group at the meta or para position. | Enhanced antimicrobial activity in 1H-pyrazol-5-ol derivatives. | academicstrive.com |
Rational Design Principles for Optimizing Pharmacological Profiles
Rational drug design, often aided by computational analysis, plays a crucial role in optimizing the pharmacological profiles of this compound analogues. mdpi.comnih.gov This approach aims to enhance therapeutic efficacy and fine-tune physicochemical properties such as solubility, bioavailability, and target specificity, thereby potentially reducing toxicity. ijrpr.com
One key principle is the strategic modification of the lead compound to improve its interaction with biological targets. mdpi.com For example, in the development of trypanocidal agents, the imidazoline (B1206853) ring of a hit compound was replaced with a carboxamide group, and various substituents were introduced to modulate the molecule's polarity and solubility. mdpi.com The addition of a methyl group to the pyrazole or imidazoline ring was designed to improve biological activity by favoring interactions with hydrophobic domains at the protein binding site. mdpi.com
Computational tools are integral to this rational design process. Molecular docking studies are used to predict the binding modes of newly designed molecules with their target enzymes or receptors. ekb.egacs.org For instance, docking studies on pyrazole-linked pyran hybrids against the phosphodiesterase 4 (PDE4) enzyme helped to rationalize their anti-inflammatory activity, with the most active compound showing the lowest binding energy. ekb.eg Similarly, theoretical calculations like Density Functional Theory (DFT) are employed to understand the electronic properties of the molecules. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability, guiding further modifications. bibliotekanauki.pl
Another design principle is the concept of pharmacophore hybridization, which involves combining two or more bioactive structural motifs into a single molecule. acs.org This strategy is employed to create novel chemical entities with potentially enhanced or synergistic activities. The design of such hybrids is based on the known biological importance of each constituent scaffold. acs.orgtandfonline.com
Development of Novel Hybrid Pyrazole-Containing Molecular Systems
A prominent strategy in modern medicinal chemistry is the development of hybrid molecules, where the pyrazole scaffold is fused or linked to other heterocyclic systems to create compounds with potentially novel or enhanced biological activities. tandfonline.combeilstein-journals.org This approach of molecular hybridization can lead to compounds with interesting and sometimes synergistic pharmacological profiles. tandfonline.comnih.gov
Numerous pyrazole-containing hybrid systems have been synthesized and evaluated for a range of biological activities:
Pyrazole-Triazole Hybrids : A synthetic route has been developed to access multi-substituted pyrazole-triazole hybrids. This method allows for the easy functionalization of the pyrazole ring before attaching the triazole unit, leading to the creation of a large library of novel compounds. beilstein-journals.org
Pyrazole-Pyran Hybrids : Starting from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole, a series of novel pyrazole-linked pyran hybrids were synthesized and showed promising anti-inflammatory activity. ekb.eg
Benzimidazole-Pyrazole Hybrids : Heterocyclic hybrids possessing both benzimidazole (B57391) and pyrazole motifs have been synthesized. Certain analogues from this series exhibited significant anti-inflammatory and anticancer activities. acs.org
Pyrazole-Pyrazoline Hybrids : Hybrid molecules incorporating pyrazole, pyrazoline, and thiosemicarbazone moieties have been designed and synthesized as potential antimalarial agents. tandfonline.com
Carbazolyl-Thiazolyl-Pyrazole Hybrids : A one-pot, four-component reaction has been used to create complex hybrids containing carbazole, thiazolidinone, and pyrazole rings, with some demonstrating potent in vitro anticancer activity. rsc.org
Pyrazole-Pyridazine/Triazine/Triazole Hybrids : Novel pyrazole analogues have been designed by fusing them with pyridazine, triazine, and triazole moieties. These hybrids were evaluated as antimicrobial agents and inhibitors of the dihydrofolate reductase (DHFR) enzyme. nih.gov
The development of these hybrid systems underscores the versatility of the pyrazole core as a building block for creating structurally diverse molecules with a wide range of therapeutic possibilities. mdpi.comresearchgate.net
Mechanistic Elucidation of in Vitro Biological Interactions of 1 4 Chlorophenyl 1h Pyrazol 4 Ol Analogues
Enzyme Inhibition and Modulation Studies
Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2)
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov Pyrazole (B372694) derivatives have shown significant potential as CDK inhibitors. nih.gov For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives have been evaluated for their in vitro anticancer and CDK2 inhibitory properties, with one compound demonstrating an IC50 of 0.98 ± 0.06μM. nih.gov Another study on 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives revealed a compound that inhibited CDK2 with an IC50 of 25 nM and induced G0/G1 phase arrest in A549 cancer cells. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, is particularly effective in inhibiting CDKs. nih.gov These compounds can act as ATP-competitive inhibitors, fitting into the kinase domain. nih.gov A series of novel pyrazolopyrimidine derivatives were synthesized and tested for their inhibitory activity against CDK2/cyclin A2. semanticscholar.org One of the most potent compounds in this series exhibited an IC50 value of 0.061 ± 0.003μM, demonstrating significant potential for disrupting the cell cycle in cancer cells. semanticscholar.org
Table 1: CDK Inhibition by 1-(4-chlorophenyl)-1H-pyrazol-4-ol Analogues
| Compound Class | Target | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | CDK2 | 0.98 ± 0.06μM | - | nih.gov |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives | CDK2 | 25 nM | A549 | nih.gov |
| Pyrazolopyrimidine derivatives | CDK2/cyclin A2 | 0.061 ± 0.003μM | HCT | semanticscholar.org |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.govrsc.org Dual inhibition of these receptors is a promising anti-cancer strategy. researchgate.net A series of thiazolyl-pyrazoline derivatives were synthesized and evaluated for their inhibitory activity against both EGFR and VEGFR-2. researchgate.net Two compounds, 10b and 10d , showed potent inhibition of both EGFR (IC50 = 40.7 ± 1.0 and 32.5 ± 2.2 nM, respectively) and VEGFR-2 (IC50 = 78.4 ± 1.5 and 43.0 ± 2.4 nM, respectively). researchgate.net These compounds were particularly effective against non-small cell lung cancer (NSCLC) cells. researchgate.net
Another study focused on pyrazole derivatives as dual VEGFR-2/CDK-2 inhibitors for liver cancer. nih.gov Compound 6b from this study demonstrated significant dual inhibitory activity with an IC50 of 0.2 μM for VEGFR-2 and 0.458 μM for CDK-2. nih.gov Molecular docking studies confirmed that these active compounds have good binding affinities within the active sites of both receptors. nih.gov Furthermore, certain pyrazole-containing derivatives have shown potent inhibition against EGFR and HER-2 tyrosine kinases, with IC50 values of 0.26 µM and 0.20 µM, respectively. mdpi.com
Table 2: EGFR and VEGFR-2 Inhibition by this compound Analogues
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| 10b | EGFR | 40.7 ± 1.0 nM | researchgate.net |
| 10d | EGFR | 32.5 ± 2.2 nM | researchgate.net |
| 10b | VEGFR-2 | 78.4 ± 1.5 nM | researchgate.net |
| 10d | VEGFR-2 | 43.0 ± 2.4 nM | researchgate.net |
| 6b | VEGFR-2 | 0.2 μM | nih.gov |
| Pyrazole derivative | EGFR | 0.26 µM | mdpi.com |
| Pyrazole derivative | HER-2 | 0.20 µM | mdpi.com |
DNA Topoisomerase Interaction Mechanisms
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital targets for cancer chemotherapy. nih.gov Certain pyrazole derivatives have been investigated for their ability to inhibit these enzymes. For example, ethyl-4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-Oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylate derivatives were evaluated for topoisomerase-IIa inhibition. mdpi.com One compound from this series showed 70.82% inhibition of topoisomerase-IIa at a concentration of 100 µM. mdpi.com
A study on novel perimidine o-quinone derivatives found that 2-(4-Chlorophenyl)-1-methyl-1H-perimidine-5,6-dione exhibited potent topoisomerase IIα (TopoIIα) inhibitory activity with an IC50 of 7.54 μM. nih.gov This compound was suggested to act as an ATP competitive inhibitor by blocking the ATP-binding site of the enzyme, rather than intercalating into the DNA. nih.gov
Alkaline Phosphatase (AP) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition
The search for inhibitors of alkaline phosphatases (APs) and nucleotide pyrophosphatase/phosphodiesterases (NPPs) is ongoing, though specific studies on this compound analogues in this context are not extensively detailed in the provided results. These enzymes are involved in various physiological processes, and their dysregulation is linked to several diseases. The broad biological activities of pyrazole derivatives suggest that they could be potential candidates for inhibiting these enzymes, but further targeted research is required to elucidate their specific mechanisms of interaction with h-TNAP, h-IAP, h-NPP1, and h-NPP3.
Acetylcholinesterase (AChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's disease. acs.org Several pyrazoline-containing compounds have demonstrated promising anti-AChE activity. acs.org A series of thiazolyl-pyrazoline analogues were synthesized, and three of them showed significant AChE inhibitory activity with IC50 values ranging from 14.37 ± 0.21 to 17.96 ± 0.31 nM. acs.org The structure-activity relationship indicated that the presence of a 4-chlorophenyl group was favorable for this activity. acs.org
Another pyrazoline derivative, 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited an IC50 value of 23.47 ± 1.17 nM against AChE. acs.org Molecular docking studies of these potent compounds against human AChE (hAChE) have been conducted to understand their binding interactions within the enzyme's active site. acs.org
Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazoline Analogues
| Compound Class/Derivative | IC50 Value | Reference |
|---|---|---|
| Thiazolyl-pyrazoline analogues | 14.37 ± 0.21 to 17.96 ± 0.31 nM | acs.org |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 23.47 ± 1.17 nM | acs.org |
| 1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 6.5 ± 0.1 μM | acs.org |
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Ki = 37.7 ± 14.4 nM | acs.org |
Phosphodiesterase 10A (PDE10A) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is a therapeutic target for neurological and inflammatory disorders. mdpi.comnih.gov Inhibition of PDE10A has been shown to reduce inflammasome activation and pyroptosis. mdpi.com PDE10A inhibitors like MP-10 and TP-10 have demonstrated the ability to lower levels of key mediators of pyroptosis. mdpi.com
Fragment-based drug discovery has identified pyrazolopyrimidine derivatives as potent PDE10A inhibitors. jst.go.jp For example, 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (B2830536) was identified as a good fragment hit with significant ligand efficiency. jst.go.jp Further optimization of this scaffold led to the development of compounds with strong inhibitory activity. For instance, a methyl amino derivative of a pyrimidoindazole compound showed potent PDE10A inhibition. jst.go.jp TAK-063, a novel PDE10A inhibitor, has shown promising antipsychotic-like effects in preclinical studies. nih.gov
Table 4: PDE10A Inhibition by Pyrazole Analogues
| Compound | Target | IC50 Value | Note | Reference |
|---|---|---|---|---|
| Compound 1 | PDE10A2 | 0.08 nM | >1800-fold selectivity over other PDEs | nih.gov |
| Methyl amino derivative of pyrimidoindazole | PDE10A | Potent | - | jst.go.jp |
| Methoxy derivative of pyrimidoindazole | PDE10A | 30 nM | - | jst.go.jp |
| Methyl derivative of pyrimidoindazole | PDE10A | 64 nM | - | jst.go.jp |
| Chlorine derivative of pyrimidoindazole | PDE10A | 221 nM | - | jst.go.jp |
| Cyano derivative of pyrimidoindazole | PDE10A | 606 nM | - | jst.go.jp |
Prokaryotic Arylamine N-acetyltransferase Enzyme Inhibition
Analogues of this compound have demonstrated inhibitory activity against prokaryotic arylamine N-acetyltransferase (NAT). This enzyme is crucial in the metabolism of arylamine and hydrazine (B178648) drugs and carcinogens. A study on 3,5-diaryl-1H-pyrazoles revealed their potential as specific inhibitors of this enzyme. Notably, the compound 4-methoxy-2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol exhibited significant antimycobacterial activity, inhibiting the growth of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL. globalresearchonline.net This suggests that the pyrazole scaffold is a promising framework for developing novel inhibitors of prokaryotic NAT. globalresearchonline.net
Inhibition of Monoamine Oxidases, NADPH Oxidases, Lipoxygenases, and Cyclooxygenases
The this compound scaffold and its derivatives have been investigated for their inhibitory effects on several key enzymes involved in physiological and pathological processes.
Monoamine Oxidases (MAOs): Pyrazoline derivatives, which are structurally related to pyrazoles, are recognized as promising inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.net Specifically, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent, reversible, and selective inhibitors of MAO-A. tandfonline.comnih.gov The selectivity of these compounds towards MAO-A or MAO-B appears to be influenced by the bulkiness of the substituents at the 1 and 3 positions of the pyrazoline ring. researchgate.net Some 1-(4-chlorophenyl) substituted pyrazoline derivatives have shown selective MAO-A inhibitory activity. ingentaconnect.com
NADPH Oxidases (NOX): Pyrazole derivatives have emerged as inhibitors of NADPH oxidase (NOX) isoforms, which are enzymes that generate reactive oxygen species (ROS). A high-throughput screening campaign identified pyrazolopyridine dione (B5365651) derivatives as moderately potent inhibitors. nih.gov Further optimization led to the discovery of potent inhibitors of Nox4 and Nox1 with good oral bioavailability, suggesting their potential in treating conditions like idiopathic pulmonary fibrosis. nih.gov The pyrazolo pyridine (B92270) scaffold is a key feature of these inhibitors. google.com
Lipoxygenases (LOX): Several pyrazole and pyrazoline derivatives have been shown to inhibit lipoxygenases, enzymes involved in the inflammatory cascade. For instance, some 1,5-diarylpyrazoline derivatives have demonstrated inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov In one study, the pyrazoline derivative 2g was the most potent lipoxygenase inhibitor with an IC50 of 80 µM. researchgate.net The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit LOX. rjpbcs.com
Cyclooxygenases (COX): The pyrazole moiety is a well-known scaffold for cyclooxygenase (COX) inhibitors, particularly COX-2. mdpi.com Diarylheterocycles, including 1,5-diarylpyrazoles, are established as selective COX-2 inhibitors. nih.gov The anti-inflammatory effects of many pyrazole derivatives are linked to their inhibition of the COX pathway. Some pyrazole derivatives have been designed as dual inhibitors of COX-2 and 5-LOX. nih.gov
In Vitro Cellular and Molecular Mechanisms of Action
Inhibition of Tumor Cell Proliferation in Established Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2, A549, NCI subpanels)
A significant body of research has demonstrated the potent anti-proliferative activity of this compound analogues against a variety of human cancer cell lines. These compounds have shown efficacy in inhibiting the growth of breast (MCF-7), colon (HCT116), liver (HepG2), and lung (A549) cancer cells, among others. rjpbcs.comrsc.org
A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues and their derivatives were synthesized and evaluated for their antitumor activity by the National Cancer Institute (NCI). nih.gov Several of these compounds exhibited a broad spectrum of antitumor activity against the majority of the tested subpanel tumor cell lines. nih.gov For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect against HepG2, A549, and MCF-7 cells. rsc.org
The cytotoxic effects of various pyrazole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.
Table 1: In Vitro Anti-proliferative Activity of this compound Analogues and Related Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Phosphomolybdate hybrid solid | HepG2 | 33.79 | rsc.org |
| Phosphomolybdate hybrid solid | A549 | 25.17 | rsc.org |
| Phosphomolybdate hybrid solid | MCF-7 | 32.11 | rsc.org |
| Pyrazole hydrazide derivative 33 | B16-F10 | 0.49 ± 0.07 | nih.gov |
| Pyrazole hydrazide derivative 33 | MCF-7 | 0.57 ± 0.03 | nih.gov |
| Pyrazole-biphenyl derivative 34 | K-562 | - (69.95% inhibition) | nih.gov |
| Pyrazole containing amide derivative 35 | HCT-116 | 1.1 | nih.gov |
| Pyrazole containing amide derivative 35 | Huh-7 | 1.6 | nih.gov |
| Pyrazole containing amide derivative 35 | MCF-7 | 3.3 | nih.gov |
| Pyrazoline derivative 5c | HepG2 | 4.25 ± 0.65 µg/ml | rjpbcs.com |
| Pyrazoline derivative 5c | MCF-7 | 4.50 ± 0.60 µg/ml | rjpbcs.com |
| Acrylonitrile chalcone (B49325) 7f | HCT116 | 6.76 µg/mL | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10b | MCF-7 | 3.9 - 35.5 (range for active compounds) | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10c | MCF-7 | 3.9 - 35.5 (range for active compounds) | researchgate.net |
Mechanisms of Apoptosis Induction in Malignant Cells
The anticancer activity of this compound analogues is often mediated by the induction of apoptosis, or programmed cell death, in malignant cells. Research has pointed to several underlying molecular mechanisms.
One key mechanism involves the inhibition of the anti-apoptotic protein Bcl-2. researchgate.net Molecular docking studies have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives bind with high affinity to Bcl-2, which is a crucial regulator of the intrinsic apoptotic pathway. researchgate.net This inhibition of Bcl-2 is thought to trigger the downstream cascade of caspases, leading to apoptosis.
Furthermore, some pyrazole derivatives have been found to induce DNA damage in cancer cells. researchgate.net This damage can activate cell cycle checkpoints and, if the damage is irreparable, initiate apoptosis. The ability of these compounds to target fundamental cellular processes like DNA integrity and the Bcl-2-regulated apoptotic pathway makes them promising candidates for further development as anticancer agents. Studies on pyrano[2,3-c]pyrazole derivatives have also demonstrated their ability to induce apoptosis. nih.gov
Modulation of Inflammatory Pathways
Derivatives of this compound have been shown to modulate inflammatory pathways, which is closely linked to their inhibitory effects on enzymes like COX and LOX. smolecule.comnih.gov Inflammation is a critical component of many diseases, including cancer and neurodegenerative disorders.
One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comnih.gov By suppressing COX-2, these pyrazole derivatives can reduce inflammation.
Additionally, some analogues have been found to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. Inhibition of the NF-κB pathway by these compounds leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators. researchgate.net For example, a rimonabant (B1662492) analogue, 7y , was shown to inhibit the expression of iNOS, COX-2, and pro-inflammatory cytokines by attenuating the LPS-induced activation of NF-κB in BV2 microglial cells. researchgate.net
Antiviral Mechanisms, including Hepatitis C Virus RNA Replication and Measles Virus Inhibition
The pyrazole scaffold has been identified as a promising basis for the development of antiviral agents, with demonstrated activity against both Hepatitis C virus (HCV) and measles virus.
Hepatitis C Virus (HCV): A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives has been investigated for their ability to inhibit HCV replication. nih.gov In an in vitro study using a HepG2 hepatocellular carcinoma cell line infected with HCV, compounds 2 and 5 from this series were found to effectively inhibit the replication of both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL. nih.gov The mechanism of action for some pyrazolecarboxamide derivatives against HCV has been linked to the suppression of cyclooxygenase-2 (COX-2) expression, which the virus utilizes for its replication. nih.gov
Measles Virus: Pyrazole derivatives have also shown potent inhibitory activity against the measles virus. mdpi.com The antiviral mechanism of these compounds is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of these pyrazole-based inhibitors. nih.gov These studies indicate that modifications to the pyrazole ring can significantly impact their efficacy against the measles virus.
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial prowess of pyrazole derivatives is well-documented, with various analogues of this compound demonstrating significant antibacterial and antifungal activities. nih.govresearchgate.net The mechanisms underlying these actions are multifaceted and often involve the inhibition of essential microbial enzymes.
Antibacterial Action: The antibacterial effect of pyrazole derivatives has been attributed to their ability to interfere with crucial cellular processes. For instance, some pyrazole-dimedone hybrids have shown activity against Gram-positive bacteria such as S. aureus, E. faecalis, and B. subtilis. nih.gov The presence of a 4-chlorophenyl substituent on the pyrazole ring is a feature in several compounds with notable antibacterial properties. nih.govscispace.com Research on pyrazole-based compounds has identified DNA gyrase, an essential enzyme for bacterial DNA replication, as a potential target. sigmaaldrich.com Specifically, certain pyrazole derivatives have been designed as dual inhibitors of DHFR and DNA gyrase. acs.org
Antifungal Action: The antifungal mechanism of pyrazole analogues is often linked to the disruption of fungal cell membrane integrity. mdpi.com One of the primary targets is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. scispace.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. scispace.com Fluorinated pyrazole aldehydes have demonstrated antifungal activity, potentially through the inhibition of enzymes like proteinase K. mdpi.com Furthermore, some 1-(4-chlorophenyl)-1H-pyrazol-3-yl-oxy derivatives have exhibited potent fungicidal activities, in some cases greater than the commercial fungicide pyraclostrobin. researchgate.net Pyrazole-thiophene carboxamides have also been developed as succinate (B1194679) dehydrogenase inhibitors, another crucial enzyme in fungal respiration. sioc-journal.cn
Antileishmanial Activity and Molecular Interactions with Parasitic Targets
Several pyrazole derivatives have emerged as promising candidates for the development of new antileishmanial drugs. nih.gov The presence of a chlorine atom on the phenyl ring of pyrazole derivatives has been noted as favorable for their antileishmanial effects. nih.gov
The proposed mechanism of action for some pyrazolylpyrazoline derivatives against Leishmania parasites involves an antifolate mechanism. nih.gov This is supported by experiments showing that the antileishmanial activity of these compounds can be reversed by the addition of folic and folinic acids, suggesting that they may target enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.govsemanticscholar.org These enzymes are crucial for the survival of the parasite, as they are involved in the synthesis of essential precursors for DNA, RNA, and some amino acids.
Antitubercular Activity Research
The fight against tuberculosis has been bolstered by research into novel therapeutic agents, with pyrazole derivatives showing significant promise. nih.gov Notably, derivatives with a para-chlorophenyl substitution at the first position of the pyrazole ring have been identified as a particularly active scaffold against Mycobacterium tuberculosis. nih.gov A series of 1′-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives have been synthesized and shown to have potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 1.56 μg/ml. rsc.org
A key mechanism of action identified for a potent nitroso-containing pyrazole derivative, NSC 18725, is the induction of autophagy in macrophages infected with mycobacteria. nih.gov Autophagy is a cellular process that degrades and recycles cellular components, and its induction can lead to the killing of intracellular pathogens like M. tuberculosis. This finding suggests a host-directed therapeutic approach for pyrazole-based antitubercular drugs. Furthermore, this compound has been shown to act synergistically with the first-line anti-TB drug isoniazid. nih.gov Other proposed mechanisms for antitubercular pyrazole derivatives include the inhibition of mycolic acid synthesis, which is a critical component of the mycobacterial cell wall. biomedpharmajournal.org
Identification of Molecular Targets through Advanced In Silico Approaches
Computational methods, particularly molecular docking and in silico screening, have become invaluable tools for identifying the molecular targets of bioactive compounds and elucidating their interaction mechanisms at the atomic level.
Predictive Interactions with DNA Gyrase, Lanosterol 14 α-demethylase, and KEAP1-NRF2
In silico studies have provided significant insights into the potential molecular targets of this compound analogues.
DNA Gyrase: Molecular docking studies have been conducted on pyrazole derivatives to assess their interaction with DNA Gyrase, a validated target for antibacterial agents. bibliotekanauki.pl A 4-phenylpiperidin-4-ol (B156043) substituted pyrazole, synthesized from a (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl) precursor, was shown through in silico analysis to interact with DNA Gyrase. bibliotekanauki.plnih.gov
Lanosterol 14 α-demethylase: As a key enzyme in fungal ergosterol biosynthesis, lanosterol 14 α-demethylase is a major target for antifungal drugs. scispace.com In silico docking studies of a 4-phenylpiperidin-4-ol substituted pyrazole, derived from a 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde, have demonstrated its potential to bind to this enzyme, suggesting a molecular basis for its antifungal activity. bibliotekanauki.pl
KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. In silico analysis of a 4-phenylpiperidin-4-ol substituted pyrazole, originating from a 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde, indicated interactions with the KEAP1/NRF2 complex. bibliotekanauki.pl This suggests a potential role for such compounds in modulating oxidative stress.
Computational Modeling of COX-2 and other Receptor Binding
The anti-inflammatory properties of many pyrazole-containing compounds, such as the well-known drug celecoxib (B62257), are due to their inhibition of cyclooxygenase-2 (COX-2). Computational modeling has been employed to understand the binding of pyrazole derivatives to this enzyme.
In silico molecular docking studies have revealed that pyrazole derivatives can fit well within the active site of the COX-2 enzyme. researchgate.net For instance, pyrazole-chalcone hybrids have been identified as selective COX-2 inhibitors through such computational analyses. uran.ua While specific docking studies for this compound with COX-2 were not found, the general findings for related pyrazole structures suggest this as a probable mechanism for any observed anti-inflammatory effects.
Kinase Target Interactions (e.g., C-abl kinase, deoxycytidine kinase, CSF1 receptor, EGFRK receptor, FOLR2 receptor)
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer. Pyrazole derivatives have been investigated as potential kinase inhibitors.
In silico screening of pyrazole derivatives has been performed against a panel of cancer-related kinase targets. uran.ua One such study on 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) investigated their docking with C-abl kinase , deoxycytidine kinase (dCK) , CSF1 receptor , EGFRK receptor , and FOLR2 receptor . uran.uanih.gov The results suggested that these derivatives might exert antitumor effects through the inhibition of the EGFRK receptor . uran.ua Another study involving pyrazolinyl-indole derivatives, some containing a 4-chlorophenyl group, identified them as potential EGFR inhibitors through docking studies. nih.gov Furthermore, docking studies of various 1H-pyrazole derivatives have shown their potential to inhibit other kinases like VEGFR-2 and CDK2.
These computational findings highlight the potential of this compound and its analogues to interact with a range of biologically important targets, providing a rational basis for their further development as therapeutic agents.
Advanced Analytical Methodologies for Research and Quality Control of Pyrazole Derivatives
Chromatographic Techniques for Purity, Identity, and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))
Chromatographic methods are indispensable tools for the separation, identification, and quantification of pyrazole (B372694) derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful techniques that offer high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pyrazole compounds and for their quantitative analysis. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for these non-polar to moderately polar compounds. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The development of a robust HPLC method involves the optimization of several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. For instance, a method for a pyrazoline derivative utilized a C18 column with an isocratic mobile phase consisting of 0.1% trifluoroacetic acid in water and methanol (B129727) in an 20:80 ratio. ijcpa.in The use of an acidic modifier like trifluoroacetic acid helps to achieve sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.
The purity of pyrazole derivatives is typically determined by calculating the percentage peak area of the main component relative to the total area of all peaks in the chromatogram. Method validation is crucial to ensure that the analytical method is accurate, precise, repeatable, and specific for its intended purpose. ijcpa.in
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for the trace-level quantification of pyrazole derivatives and their impurities, as well as for structural elucidation. nih.govacs.orgnih.gov
In a typical LC-MS analysis of pyrazole derivatives, the column effluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. scitepress.orgmdpi.com ESI generates charged molecules (ions) from the analyte in the liquid phase, which are then transferred into the gas phase for mass analysis. The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced sensitivity and specificity.
For example, a sensitive and selective LC-MS method was developed for the determination of impurities in diarylpyrazole derivatives. scitepress.org This method employed a phenyl stationary phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and methanol, coupled with an electrospray ion source operating in positive ion mode. scitepress.org The limits of quantification for the impurities were in the sub-ng/mL range, highlighting the exceptional sensitivity of the technique. scitepress.org
The table below summarizes typical parameters used in the chromatographic analysis of pyrazole derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Stationary Phase (Column) | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) ijcpa.in | Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 µm) scitepress.org |
| Mobile Phase | Isocratic: 0.1% Trifluoroacetic acid in Water:Methanol (20:80) ijcpa.in | Gradient: 0.01 mol/L Ammonium Acetate buffer (pH 4.0) and Methanol scitepress.org |
| Flow Rate | 1.0 mL/min rsc.org | 0.5 mL/min scitepress.org |
| Detection | UV at 254 nm rsc.org | ESI in Positive Ion Mode scitepress.org |
| Injection Volume | - | 5 µL scitepress.org |
| Column Temperature | 25 °C rsc.org | 25 °C scitepress.org |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, and other elements) of a pure compound. This method is crucial for verifying the stoichiometric formula of a newly synthesized compound like 1-(4-chlorophenyl)-1H-pyrazol-4-ol and serves as a primary indicator of its purity.
The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.
For halogen-containing compounds like this compound, specific combustion methods and absorption traps are used to capture and quantify the halogen. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. nih.govrsc.org
The table below shows the theoretical elemental composition for this compound. An experimental analysis of a pure sample would be expected to yield results closely matching these theoretical values.
| Element | Symbol | Atomic Weight | % Composition (Calculated) |
| Carbon | C | 12.011 | 55.54% |
| Hydrogen | H | 1.008 | 3.63% |
| Chlorine | Cl | 35.453 | 18.22% |
| Nitrogen | N | 14.007 | 14.39% |
| Oxygen | O | 15.999 | 8.22% |
| Molecular Formula | C₉H₇ClN₂O | ||
| Molecular Weight | 194.62 |
Q & A
Q. Table 1: Reaction Parameters from Key Studies
| Method | Solvent | Temp (°C) | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| Jensen (1959) | Ethanol | 78 | 84.5 | 24 h | |
| Darzens Epoxidation | H2O/EtOH | 80 | 94 | 35 min | |
| Ultrasound-assisted | Ethanol | 60 | 89 | 2 h |
Basic Question: What spectroscopic and crystallographic techniques are standard for characterizing this compound?
Answer:
- X-ray diffraction (XRD) : Single-crystal XRD (e.g., SHELX refinement) resolves bond lengths (e.g., N(1)–N(2) = 1.36 Å, C(7)=O(1) = 1.24 Å) and dihedral angles (e.g., 18.23° for chlorophenyl-pyrazole torsion) .
- NMR : ¹H NMR in DMSO-d6 shows aromatic protons at δ 7.2–8.1 ppm and hydroxyl protons at δ 10.2 ppm .
- IR : Stretching vibrations for C=O (1650 cm⁻¹) and O–H (3200 cm⁻¹) confirm functional groups .
Advanced Question: How do electron-donating/withdrawing substituents influence the synthesis of pyrazole derivatives?
Answer:
Electron-withdrawing groups (e.g., Cl) slow reaction kinetics due to reduced nucleophilicity. For example:
Q. Key Data :
- Methoxy-substituted chalcone epoxidation: 35 min, 94% yield.
- Chloro-substituted analogs: 80 min, 89% yield .
Advanced Question: What challenges arise in crystallographic refinement of pyrazole derivatives, and how are they addressed?
Answer:
Common challenges include:
- Disorder in aromatic rings : Mitigated using SHELXL restraints (e.g., DELU and SIMU commands) to model thermal motion .
- Weak intermolecular interactions : C–H⋯O (2.8–3.2 Å) and π-stacking (3.4 Å) require high-resolution data (≤ 0.8 Å) for accurate refinement .
- Twisted conformations : Dihedral angles >15° necessitate TLS parameterization to model anisotropic displacement .
Case Study :
In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, SHELXL refinement achieved R-factor = 0.081 using 3712 reflections .
Advanced Question: How can computational tools like Multiwfn analyze electronic properties of this compound?
Answer:
Multiwfn calculates:
- Electrostatic potential (ESP) : Identifies nucleophilic (O–H, δ⁻) and electrophilic (Cl-substituted phenyl, δ⁺) sites .
- Electron localization function (ELF) : Maps electron delocalization in the pyrazole ring (ELF > 0.85) .
- Bond order analysis : Quantifies conjugation (e.g., C–N bond order = 1.2 in pyrazole vs. 1.5 in benzene) .
Q. Workflow :
Generate wavefunction files (e.g., .fchk) from DFT calculations (B3LYP/6-311+G*).
Use Multiwfn to compute ESP/ELF isosurfaces.
Visualize with VMD or GaussView .
Advanced Question: How do contradictory spectroscopic data arise in structural studies, and how are they resolved?
Answer:
Discrepancies often stem from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
